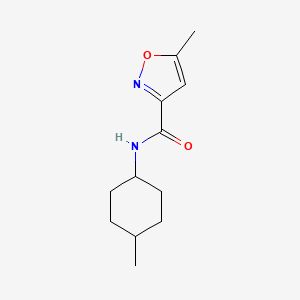
5-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-3-CARBOXAMIDE is a synthetic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-3-CARBOXAMIDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylcyclohexylamine with a suitable oxazole precursor in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Applications De Recherche Scientifique
5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-2-CARBOXAMIDE
- 5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-THIAZOLE-3-CARBOXAMIDE
- 5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-IMIDAZOLE-3-CARBOXAMIDE
Uniqueness
5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H18N2O2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
5-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H18N2O2/c1-8-3-5-10(6-4-8)13-12(15)11-7-9(2)16-14-11/h7-8,10H,3-6H2,1-2H3,(H,13,15) |
Clé InChI |
IGPBZHKGMFFTQB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)NC(=O)C2=NOC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


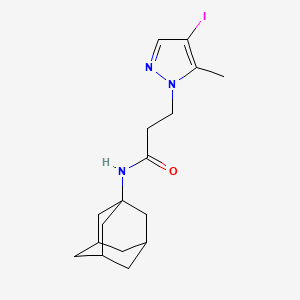
![1-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-(3-fluorophenyl)urea](/img/structure/B10963478.png)
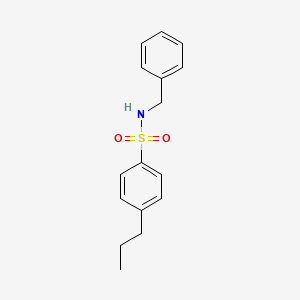
![2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10963486.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10963497.png)
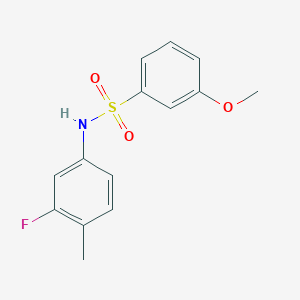
![N-(2-chloro-4-fluorobenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10963512.png)
![(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10963514.png)
![methyl 2-{[{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}(oxo)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10963521.png)
![2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10963526.png)
![4-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10963529.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide](/img/structure/B10963534.png)
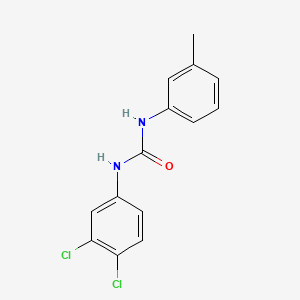
![N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]pyridine-3-carboxamide](/img/structure/B10963552.png)
